molecular formula C19H26N2O4 B4618828 N'-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide

N'-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide

Cat. No.: B4618828
M. Wt: 346.4 g/mol
InChI Key: DBARKTWKEUPYOU-UHFFFAOYSA-N
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Description

N’-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide is a complex organic compound that features a cyclohexylcarbonyl group, a tetrahydrofuran-2-ylmethoxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethoxybenzohydrazide intermediate. This can be achieved through the reaction of 4-hydroxybenzohydrazide with tetrahydrofuran-2-carbaldehyde under acidic conditions. The resulting intermediate is then reacted with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzohydrazide oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazide derivatives are known to be effective.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide moiety can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the tetrahydrofuran-2-ylmethoxy group may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylcarbonyl)-4-methoxybenzohydrazide
  • N-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)aniline
  • N-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)phenylhydrazine

Uniqueness

N’-(cyclohexylcarbonyl)-4-(tetrahydrofuran-2-ylmethoxy)benzohydrazide is unique due to the presence of both the tetrahydrofuran-2-ylmethoxy group and the benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(cyclohexanecarbonyl)-4-(oxolan-2-ylmethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(14-5-2-1-3-6-14)20-21-19(23)15-8-10-16(11-9-15)25-13-17-7-4-12-24-17/h8-11,14,17H,1-7,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBARKTWKEUPYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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